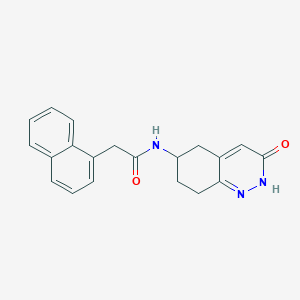
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. It has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : A team at Shanghai Jiao Tong University revealed the metabolic mechanism and evolutionary origins of two dichloronitrobenzene compounds. Specifically, a Nag-like dioxygenase initiates 3,4-dichloronitrobenzene degradation via 4,5-dichlorocatechol in Diaphorobacter sp. strain .
- Application : Controlled hydroxylation of terpenoids (such as the compound ) can enhance plant chemical defense without toxic effects on the plant itself. This research area aims to optimize plant protection strategies .
Catalytic Protodeboronation
Microbial Degradation Mechanism
Plant Chemical Defense
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-methoxyphenyl)acetamide with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound. The intermediate compound is then treated with a reducing agent to obtain the final product.", "Starting Materials": [ "2-chloro-N-(3-methoxyphenyl)acetamide", "5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base", "Reducing agent" ], "Reaction": [ "Step 1: 2-chloro-N-(3-methoxyphenyl)acetamide is reacted with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then treated with a reducing agent to obtain the final product, 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
866812-48-8 |
Formule moléculaire |
C22H23N3O5S2 |
Poids moléculaire |
473.56 |
Nom IUPAC |
N-(3-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-14(2)15-7-9-18(10-8-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-5-4-6-17(11-16)30-3/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) |
Clé InChI |
ZINMSGIMKCZUOT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2659914.png)


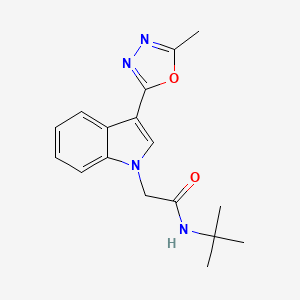
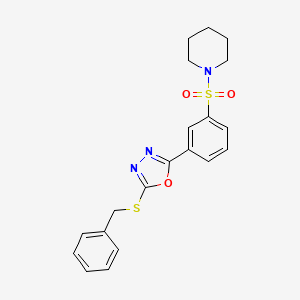
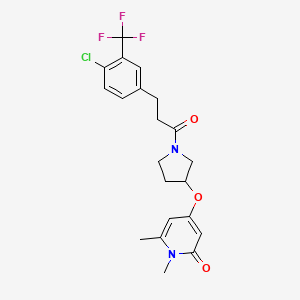
![3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2659924.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)
![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)
![Methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]propanoate;hydrochloride](/img/structure/B2659931.png)
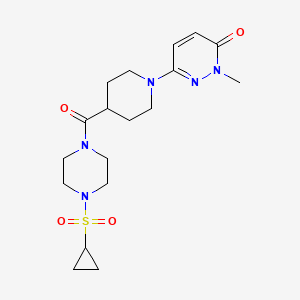
![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)
